Deuteroheme

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

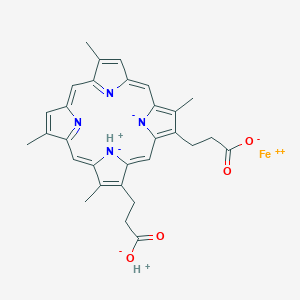

Deuteroheme, also known as this compound, is a useful research compound. Its molecular formula is C30H28FeN4O4 and its molecular weight is 564.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Deuteroporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Research Applications

Deuteroheme is extensively used in biochemical studies to understand heme-related processes and enzyme mechanisms. Its isotopic labeling with deuterium allows researchers to track molecular interactions and transformations more effectively.

Enzyme Mechanism Studies

- Ferrochelatase Activity : this compound is used to investigate the activity of ferrochelatase, an enzyme that catalyzes the insertion of iron into protoporphyrin IX to form heme. Studies show that the specific activity of ferrochelatase varies with pH and this compound concentration, providing insights into enzyme kinetics and substrate interactions .

- Hemopexin Interactions : Research has demonstrated that this compound interacts with rabbit hemopexin, a protein involved in heme transport. The pH dependence of this interaction reveals critical information about heme binding dynamics under physiological conditions .

Catalytic Applications

This compound's unique structure makes it a valuable component in catalytic processes, particularly in biocatalysis.

Coproheme Decarboxylase Engineering

- Coproheme Decarboxylase (ChdC) : Recent studies have engineered ChdC to produce stereospecific intermediates from coproheme, leading to the generation of this compound derivatives such as 2-monovinyl-4-monopropionyl this compound. This process highlights the potential for using this compound in the synthesis of complex organic molecules .

Anaerobic Heme Degradation

- Anaerobilin Production : this compound is involved in the anaerobic degradation pathways where it is converted into anaerobilin by specific enzymes like ChuW. This process not only recycles iron but also produces reactive tetrapyrroles that have implications in microbial metabolism .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored, particularly in drug development and disease treatment.

Antioxidant Properties

- Reactive Oxygen Species (ROS) Scavenging : this compound exhibits antioxidant properties, which may be harnessed for therapeutic interventions against oxidative stress-related diseases. Its ability to modulate ROS levels can be crucial in conditions such as neurodegeneration and cardiovascular diseases.

Drug Delivery Systems

- Nanocarrier Development : Research indicates that this compound can be incorporated into nanocarriers for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects.

Data Tables

Case Studies

-

Ferrochelatase Activity Study :

- Researchers investigated the specific activity of ferrochelatase using varying concentrations of this compound at different pH levels. The results indicated optimal conditions for enzyme activity, contributing to a better understanding of heme biosynthesis.

-

Coproheme Decarboxylase Engineering :

- A study focused on engineering ChdC to enhance the production of specific this compound derivatives. The engineered enzymes showed improved efficiency, paving the way for industrial applications in porphyrin synthesis.

化学反応の分析

Reaction Pathway:

-

First Decarboxylation :

-

Substrate : Coproheme (iron coproporphyrin III)

-

Oxidant : Hydrogen peroxide (H₂O₂)

-

Mechanism :

-

-

Second Decarboxylation :

Key Kinetic Data:

| Reaction Step | Rate Constant (kₐₚₚ) | Conditions | Source |

|---|---|---|---|

| Compound I formation (MMD) | 1.1 × 10⁴ M⁻¹ s⁻¹ | 25°C, pH 7.0 (Y135A variant) | |

| MMD → Heme b | 6 × 10³ M⁻¹ s⁻¹ | 25°C, pH 7.0 (wild-type) |

Redox Reactivity and Intermediate Stability

MMD exhibits redox activity similar to coproheme but with altered kinetics due to structural differences:

-

Active Site Interactions : The H-bonding network involving H118 and W93/W157 gates MMD reorientation, slowing the second decarboxylation step .

-

Spectroscopic Evidence :

Catalytic Role of Key Residues

-

H118 : Acts as a distal base for H₂O₂ activation. Mutation to phenylalanine (H118F) traps MMD, enabling its enzymatic production .

-

Y135 : Essential for radical propagation. Y135A variant abolishes decarboxylation but permits Compound I observation .

Synthetic and Analytical Methods

-

MMD Production :

Comparative Reaction Dynamics

Structural Insights from X-Ray Crystallography

特性

CAS番号 |

18922-88-8 |

|---|---|

分子式 |

C30H28FeN4O4 |

分子量 |

564.4 g/mol |

IUPAC名 |

3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C30H30N4O4.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2 |

InChIキー |

QQYZTXBVPVYDJC-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Fe+2] |

正規SMILES |

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Fe+2] |

Key on ui other cas no. |

65238-89-3 |

同義語 |

deuteroheme |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。